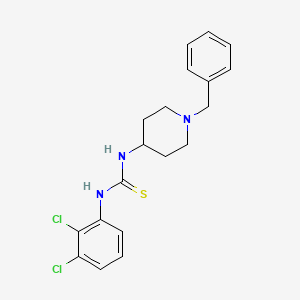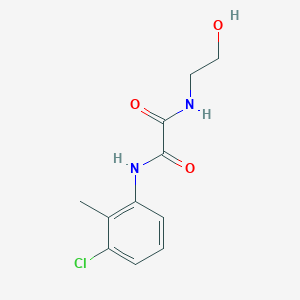![molecular formula C15H18N4O4S3 B4686402 4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4686402.png)
4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide often involves multi-step chemical reactions, starting from basic chemical building blocks. For example, compounds containing the 1,3,4-thiadiazole moiety can be synthesized through the reaction of corresponding acetic acid hydrazides with substituted isothiocyanates, followed by cyclization processes to introduce the thiadiazole ring (Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, supplemented by X-ray crystallography for solid-state structure determination. For instance, the molecular structure and organization of 1,3,4-thiadiazole derivatives have been elucidated through spectroscopic studies, revealing how the molecular organization is influenced by the presence of different substituents and their interactions with the environment (Kluczyk et al., 2016).
Mecanismo De Acción
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, a key structural component of this compound, have shown significant therapeutic potential . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the general properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with dna replication pathways .
Result of Action
Based on the properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have cytotoxic properties, potentially making it useful in the treatment of cancer .
Direcciones Futuras
The future directions for research on “4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide” and similar compounds could involve further exploration of their biological properties, particularly their potential as antimicrobial and anticancer agents . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .
Propiedades
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c1-10-3-4-11(13(20)16-14-17-18-15(24-2)25-14)9-12(10)26(21,22)19-5-7-23-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWYKVBLOMJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4686343.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-methyl-1-propanamine](/img/structure/B4686356.png)

![3-amino-6-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4686375.png)
![7-[(5-iodo-2-furyl)methylene]-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4686383.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4686385.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4686388.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4686422.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4686427.png)